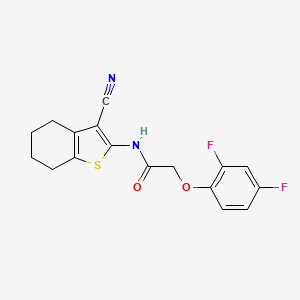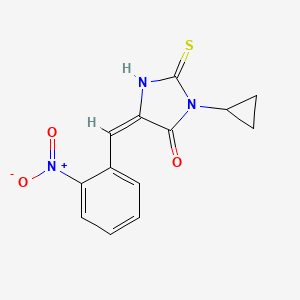![molecular formula C28H26O3S B10944957 (2E)-1-(5-benzylthiophen-2-yl)-3-(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)prop-2-en-1-one](/img/structure/B10944957.png)
(2E)-1-(5-benzylthiophen-2-yl)-3-(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(5-benzylthiophen-2-yl)-3-(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)prop-2-en-1-one: is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a furan ring, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(5-benzylthiophen-2-yl)-3-(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: Starting with benzyl bromide and thiophene-2-carbaldehyde, a Friedel-Crafts acylation reaction is performed to introduce the benzyl group onto the thiophene ring.
Formation of the Furan Ring: The furan ring is synthesized separately, often starting from furfural and undergoing various functional group transformations.
Coupling Reaction: The thiophene and furan intermediates are then coupled using a Wittig reaction to form the propenone linkage, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides and furans with additional oxygen functionalities.
Reduction: Reduction reactions can target the propenone moiety, converting it into a saturated ketone or alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides and hydroxylated furans.
Reduction: Saturated ketones and alcohols.
Substitution: Various substituted thiophenes and furans.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of both thiophene and furan rings is of particular interest due to their known bioactivity.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and organic semiconductors. Its electronic properties make it suitable for applications in organic electronics and photovoltaics.
Mechanism of Action
The mechanism of action of (2E)-1-(5-benzylthiophen-2-yl)-3-(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)prop-2-en-1-one involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(5-benzylthiophen-2-yl)-3-(5-{[4-(methyl)phenoxy]methyl}furan-2-yl)prop-2-en-1-one
- (2E)-1-(5-benzylthiophen-2-yl)-3-(5-{[4-(ethyl)phenoxy]methyl}furan-2-yl)prop-2-en-1-one
Uniqueness
The uniqueness of (2E)-1-(5-benzylthiophen-2-yl)-3-(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)prop-2-en-1-one lies in its specific combination of functional groups and aromatic rings. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or bioactivity, depending on the context.
Properties
Molecular Formula |
C28H26O3S |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
(E)-1-(5-benzylthiophen-2-yl)-3-[5-[(4-propan-2-ylphenoxy)methyl]furan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C28H26O3S/c1-20(2)22-8-10-23(11-9-22)30-19-25-13-12-24(31-25)14-16-27(29)28-17-15-26(32-28)18-21-6-4-3-5-7-21/h3-17,20H,18-19H2,1-2H3/b16-14+ |
InChI Key |
KKQTWSYDITWKDE-JQIJEIRASA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)/C=C/C(=O)C3=CC=C(S3)CC4=CC=CC=C4 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C=CC(=O)C3=CC=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,7aS)-2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B10944877.png)
![(5E)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(4-fluorophenyl)-2-thioxoimidazolidin-4-one](/img/structure/B10944878.png)
![3-chloro-N-hexyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944892.png)
![3-[(4-Bromophenoxy)methyl]-4-methoxy-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide](/img/structure/B10944898.png)

![11-(difluoromethyl)-4,13-bis(4-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10944907.png)
![6-Benzyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B10944909.png)
![(2E)-2-[3-(1H-benzotriazol-1-ylmethyl)-4-methoxybenzylidene]-N-phenylhydrazinecarbothioamide](/img/structure/B10944923.png)
![N-(3-chlorophenyl)-2-{3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B10944925.png)
![7-(difluoromethyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10944928.png)

![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(piperidin-1-yl)acetamide](/img/structure/B10944935.png)
![Ethyl 2-({[3-(difluoromethoxy)phenyl]carbonyl}amino)-5-methyl-4-phenylthiophene-3-carboxylate](/img/structure/B10944937.png)
![5-[2-(4-chlorophenyl)cyclopropyl]-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10944946.png)
